molecular formula C13H14O B12524459 1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene CAS No. 862972-84-7

1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene

Cat. No.: B12524459
CAS No.: 862972-84-7
M. Wt: 186.25 g/mol
InChI Key: QFKKTWGFZJRAAR-UHFFFAOYSA-N
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Description

1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a prop-2-en-1-yloxyprop-1-yn-1-yl group

Preparation Methods

The synthesis of 1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the alkylation of a benzene derivative with a suitable alkyne and alkene precursor under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene can be compared with similar compounds such as:

Properties

CAS No.

862972-84-7

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

1-methyl-4-(3-prop-2-enoxyprop-1-ynyl)benzene

InChI

InChI=1S/C13H14O/c1-3-10-14-11-4-5-13-8-6-12(2)7-9-13/h3,6-9H,1,10-11H2,2H3

InChI Key

QFKKTWGFZJRAAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CCOCC=C

Origin of Product

United States

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